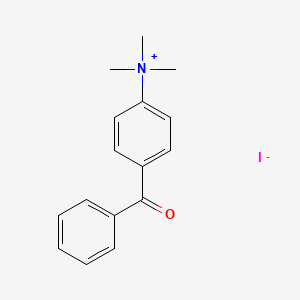

4-Benzoyl-N,N,N-trimethylanilinium iodide

Übersicht

Beschreibung

4-Benzoyl-N,N,N-trimethylanilinium iodide (4-BTI) is a quaternary ammonium salt that has been used in scientific research for a variety of purposes. It is a colorless solid that is soluble in water and organic solvents. 4-BTI is a weak base and is often used in organic synthesis and electrochemical reactions. It is also used as a catalyst in a variety of reactions, such as the formation of polymers. 4-BTI is also used in the production of pharmaceuticals and other chemicals, as well as in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

4-Benzoyl-N,N,N-trimethylanilinium iodide is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, such as the formation of polymers. It is also used in the production of pharmaceuticals, as well as in the study of biochemical and physiological processes. 4-Benzoyl-N,N,N-trimethylanilinium iodide has been used in the study of the regulation of gene expression, as well as in the study of cell growth and differentiation. It has also been used to study the effects of various drugs on the body.

Wirkmechanismus

4-Benzoyl-N,N,N-trimethylanilinium iodide acts as a weak base and can be used to catalyze a variety of reactions. It can also act as a proton donor, allowing for the transfer of protons from one molecule to another. This can be used to facilitate the formation of polymers, as well as the production of pharmaceuticals. 4-Benzoyl-N,N,N-trimethylanilinium iodide can also act as a chelating agent, allowing for the binding of metal ions to other molecules.

Biochemical and Physiological Effects

4-Benzoyl-N,N,N-trimethylanilinium iodide has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of enzymes involved in the regulation of gene expression. It has also been found to have an inhibitory effect on cell growth and differentiation. In addition, 4-Benzoyl-N,N,N-trimethylanilinium iodide has been found to have an inhibitory effect on the activity of certain types of bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Benzoyl-N,N,N-trimethylanilinium iodide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable and soluble in water and organic solvents. 4-Benzoyl-N,N,N-trimethylanilinium iodide is also a weak base, which makes it useful for a variety of reactions. However, it is important to note that 4-Benzoyl-N,N,N-trimethylanilinium iodide can be toxic if inhaled or ingested, and it should be handled with caution in the laboratory.

Zukünftige Richtungen

The potential applications of 4-Benzoyl-N,N,N-trimethylanilinium iodide are numerous and varied. Further research is needed to explore the effects of 4-Benzoyl-N,N,N-trimethylanilinium iodide on biochemical and physiological processes, as well as its potential use in the production of pharmaceuticals. Additionally, further research is needed to explore the potential use of 4-Benzoyl-N,N,N-trimethylanilinium iodide in the study of gene expression, cell growth and differentiation, and the effects of various drugs on the body. Finally, further research is needed to explore the potential use of 4-Benzoyl-N,N,N-trimethylanilinium iodide as a catalyst in the production of polymers and other materials.

Synthesemethoden

4-Benzoyl-N,N,N-trimethylanilinium iodide can be prepared by reacting 4-bromobenzoyl chloride with N,N,N-trimethylanilinium iodide. The reaction is typically conducted in an aqueous solution of sodium hydroxide and isomerized to produce 4-Benzoyl-N,N,N-trimethylanilinium iodide. The reaction is generally carried out at room temperature and is complete in a few minutes.

Eigenschaften

IUPAC Name |

(4-benzoylphenyl)-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO.HI/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISUASLWCKKDRT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585565 | |

| Record name | 4-Benzoyl-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31688-74-1 | |

| Record name | NSC176000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoyl-N,N,N-trimethylanilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)

amine hydrochloride](/img/structure/B6604442.png)

![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)

amine hydrochloride](/img/structure/B6604494.png)

![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)